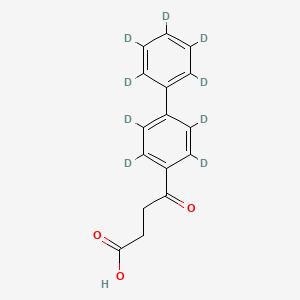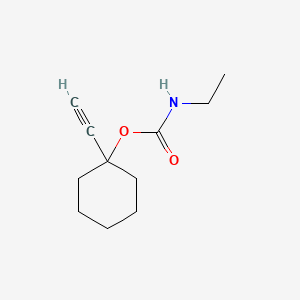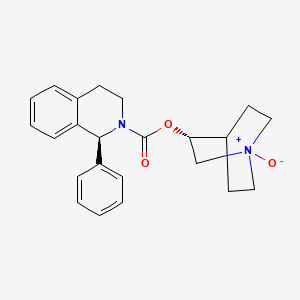
(S)-Bicalutamide (1S)-Camphanic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Bicalutamide (1S)-Camphanic Acid Ester is a chemical compound that combines the properties of (S)-Bicalutamide and (1S)-Camphanic Acid Ester (S)-Bicalutamide is a non-steroidal anti-androgen used primarily in the treatment of prostate cancer, while (1S)-Camphanic Acid Ester is derived from camphor, a bicyclic monoterpene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bicalutamide (1S)-Camphanic Acid Ester typically involves the esterification of (S)-Bicalutamide with (1S)-Camphanic Acid. This reaction can be carried out using various esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Bicalutamide (1S)-Camphanic Acid Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-Bicalutamide (1S)-Camphanic Acid Ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating prostate cancer and other androgen-dependent conditions.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (S)-Bicalutamide (1S)-Camphanic Acid Ester involves its interaction with androgen receptors. (S)-Bicalutamide acts as an antagonist to androgen receptors, blocking the effects of androgens like testosterone. This inhibition prevents the growth of androgen-dependent cancer cells, making it effective in the treatment of prostate cancer. The esterification with (1S)-Camphanic Acid may enhance its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
®-Bicalutamide: The enantiomer of (S)-Bicalutamide, which has different pharmacological properties.
Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.
Nilutamide: A similar compound with anti-androgenic activity.
Uniqueness
(S)-Bicalutamide (1S)-Camphanic Acid Ester is unique due to its combination of (S)-Bicalutamide and (1S)-Camphanic Acid, which may offer improved pharmacokinetic properties and therapeutic potential compared to other anti-androgens. Its unique structure allows for specific interactions with androgen receptors, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[(2S)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOWAADSTULBRZ-WTGGTCQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O[C@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)







